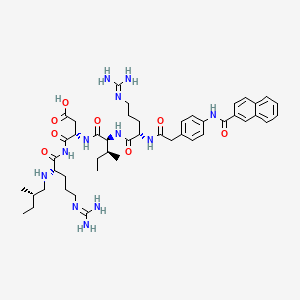
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Übersicht
Beschreibung
AU 8001 is a non-steroidal anti-inflammatory drug (NSAID).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives. These derivatives have potential applications in various chemical reactions and materials synthesis (Shaaban et al., 2008).
Molecular Structure and Crystallography
- The molecular structure of related compounds like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, has been studied for understanding its crystallization and hydrogen-bonded dimer formation (Jedrzejas et al., 1995).
Synthesis of Heterocyclic and Pyrrole Derivatives
- This compound is used in synthesizing 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives, which are significant in the field of heterocyclic chemistry (Xie et al., 2008).
Applications in Organic Synthesis
- It serves as an intermediate in organic synthesis processes like oxindole synthesis via palladium-catalyzed CH functionalization, indicating its utility in medicinal chemistry synthesis (Magano et al., 2014).
Synthesis of Pyrrole-3,9-diones
- The compound is involved in producing methyl o-hydroxybenzoylpyruvate and subsequently in the synthesis of various dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting its role in diversifying pyrrole derivatives (Vydzhak & Panchishyn, 2010).
Fluorescent Probe Development
- A study explored its use in developing fluorescent probes with aggregation-enhanced emission features for monitoring low carbon dioxide levels, indicating its application in environmental monitoring and potentially in biological and medical fields (Wang et al., 2015).
Synthesis of Polyfunctional Heterocyclic Systems
- Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a compound closely related to 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, is used in synthesizing polyfunctional heterocyclic systems, demonstrating its importance in creating complex chemical structures (Pizzioli et al., 1998).
Eigenschaften
CAS-Nummer |
82239-77-8 |
|---|---|
Produktname |
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate |
Molekularformel |
C23H22N2O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
FILYHFFLMZBUSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
82239-77-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate AU 8001 AU-8001 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)

![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)









